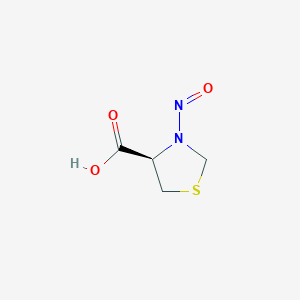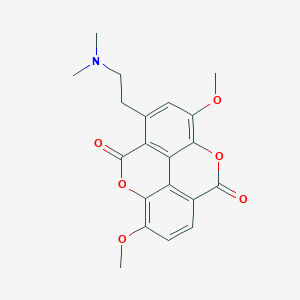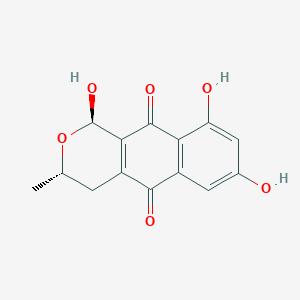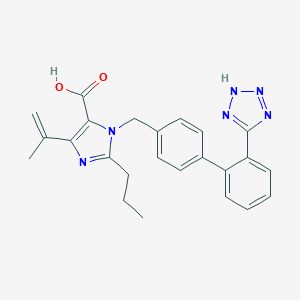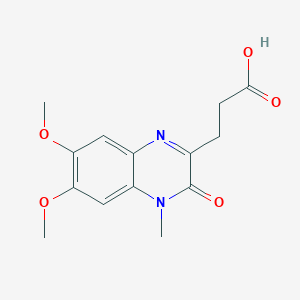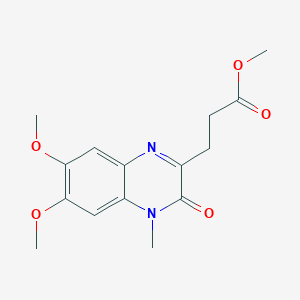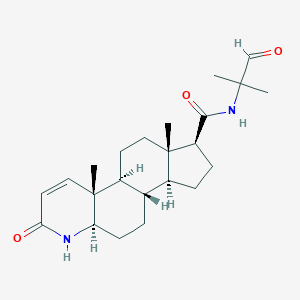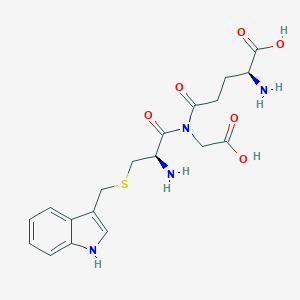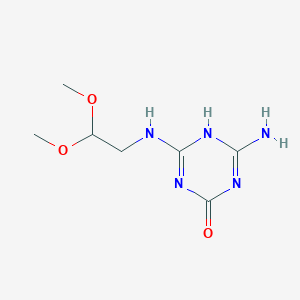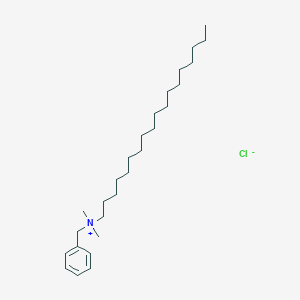
4'-Deoxyvincristin
Übersicht
Beschreibung
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound belonging to the class of alkaloids.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
4’-Deoxy Vincristine, also known as Vincristine, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Vincristine binds to tubulin, the building block of microtubules, and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, a structure necessary for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Vincristine is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of a functional mitotic spindle, Vincristine halts the cell cycle at metaphase . This disruption of the cell cycle can lead to cell death .
Pharmacokinetics
The pharmacokinetics of Vincristine involve complex processes. After intravenous administration, Vincristine exhibits a biexponential decline in plasma concentration, indicating rapid distribution into body tissues followed by a slower elimination phase . The clearance of Vincristine is estimated to be 30.6 L/h, and the volume of distribution is extensive, suggesting wide distribution in the body . The half-life of Vincristine is approximately 85 hours, indicating a relatively long persistence in the body .
Result of Action
The primary result of Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and halting the cell cycle, Vincristine prevents cell division, leading to cell death . This effect is particularly beneficial in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Action Environment
The action of Vincristine can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the efficacy of Vincristine, which is why it is often used in combination therapies . Additionally, the development of drug resistance can decrease the effectiveness of Vincristine . Nanotechnological drug delivery systems are being explored to improve the pharmacokinetic profile and tumor-specific targeting of Vincristine .
Biochemische Analyse
Biochemical Properties
4’-Deoxy Vincristine attaches to tubulin fibrils and prevents filament polymerization that permanently leads to mitosis inhibition in cancer cells . This interaction with tubulin fibrils is a key aspect of its biochemical role. It possesses low cancer tissue affinity and at higher dose often leads to irreversible neurotoxicity .
Cellular Effects
4’-Deoxy Vincristine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting mitosis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4’-Deoxy Vincristine involves its binding to tubulin fibrils, preventing their polymerization and thus inhibiting mitosis . This action at the molecular level disrupts the normal cell cycle and can lead to cell death, particularly in cancer cells.
Temporal Effects in Laboratory Settings
The effects of 4’-Deoxy Vincristine can change over time in laboratory settings. While specific data on 4’-Deoxy Vincristine is limited, vincristine, from which it is derived, has been shown to have long-lasting effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of vincristine can vary with different dosages in animal models . High doses often lead to significant neurotoxic effects .
Metabolic Pathways
Vincristine, from which it is derived, is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme system .
Transport and Distribution
4’-Deoxy Vincristine, like vincristine, is administered intravenously, allowing it to be rapidly distributed throughout the body via the bloodstream . It has a large volume of distribution, indicating a wide distribution in the body and extensive binding to tissues .
Subcellular Localization
Vincristine is known to bind to tubulin fibrils, which are a key component of the cell’s cytoskeleton . This suggests that 4’-Deoxy Vincristine may also localize to areas of the cell where tubulin is abundant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Leurosidine-nb-oxide: A related alkaloid with similar structural features.
4-Desacetyl Vinblastine Methosulfate: Another alkaloid with comparable biological activities
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUUCHXSFIPMH-VSBPWMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601962 | |
| Record name | PUBCHEM_20055311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68135-16-0 | |
| Record name | PUBCHEM_20055311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




